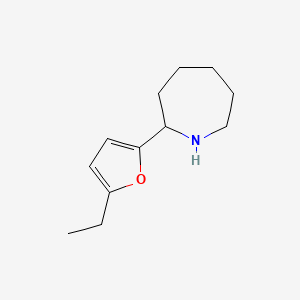
2-(5-Ethylfuran-2-yl)azepane
Descripción general
Descripción
2-(5-Ethylfuran-2-yl)azepane is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Overview of 2-(5-Ethylfuran-2-yl)azepane
This compound is an organic compound characterized by its azepane ring fused with a furan moiety. This structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry. Compounds with similar structures often exhibit various biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Molecular Formula
- C11H15NO (indicative of the compound's carbon, hydrogen, nitrogen, and oxygen content).
Structural Features
- Azepane Ring : A seven-membered saturated ring containing nitrogen.
- Furan Ring : A five-membered aromatic ring containing oxygen.
Compounds like this compound may interact with biological systems through various mechanisms:
- Enzyme Inhibition : Many heterocyclic compounds inhibit specific enzymes, which can lead to therapeutic effects.
- Receptor Modulation : Interaction with neurotransmitter receptors can influence signaling pathways in the body.
- Antioxidant Activity : Compounds containing furan rings often exhibit antioxidant properties that protect cells from oxidative stress.
Potential Biological Activities
- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacteria and fungi.
- Anticancer Properties : Research indicates that azepane derivatives may possess cytotoxic effects on cancer cells.
- Neuroprotective Effects : Some furan-containing compounds demonstrate protective effects on neuronal cells.
Antimicrobial Studies
A study investigating the antimicrobial properties of azepane derivatives found that certain modifications to the azepane structure enhanced antibacterial activity against Gram-positive bacteria. The presence of electron-withdrawing groups on the furan moiety was particularly effective.
Anticancer Research
In vitro studies have shown that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer. The mechanism often involves apoptosis induction via mitochondrial pathways.
Neuroprotective Effects
Research has highlighted the neuroprotective potential of furan-containing compounds in models of neurodegenerative diseases. These compounds may reduce inflammation and oxidative damage in neuronal tissues.
Data Table: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | High | Moderate |
| Azepane Derivative A | High | Moderate | Low |
| Furan Derivative B | Low | High | High |
Propiedades
IUPAC Name |
2-(5-ethylfuran-2-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-10-7-8-12(14-10)11-6-4-3-5-9-13-11/h7-8,11,13H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBILJSJRGXSZTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C2CCCCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















